Tert-butyl pyrazolidine-1-carboxylate
Overview
Description
Tert-butyl pyrazolidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by its tert-butyl group attached to a pyrazolidine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl pyrazolidine-1-carboxylate is a specialty product used in proteomics research applications . .
Biochemical Pathways
It’s known that the compound is used in proteomics research applications , suggesting it may interact with proteins or influence protein-related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl pyrazolidine-1-carboxylate typically involves the reaction of pyrazolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds as follows:
Pyrazolidine+tert-Butyl chloroformate→Tert-butyl pyrazolidine-1-carboxylate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl pyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
Oxidation: Pyrazolidinones.
Reduction: Reduced pyrazolidine derivatives.
Substitution: Substituted pyrazolidine derivatives.
Scientific Research Applications
Tert-butyl pyrazolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl piperazine-1-carboxylate
- Tert-butyl 4-benzyl-5-hydroxy-2-((4-nitrophenyl)sulfonyl)-pyrazolidine-1-carboxylate
Uniqueness
Tert-butyl pyrazolidine-1-carboxylate is unique due to its specific combination of a tert-butyl group and a pyrazolidine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
tert-butyl pyrazolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMFEXSUJUPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618900 | |
Record name | tert-Butyl pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-91-9 | |
Record name | tert-Butyl pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl pyrazolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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